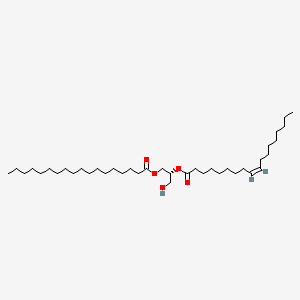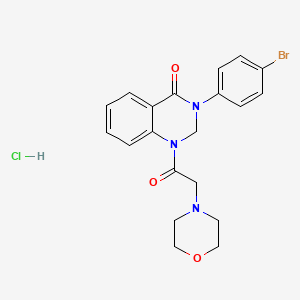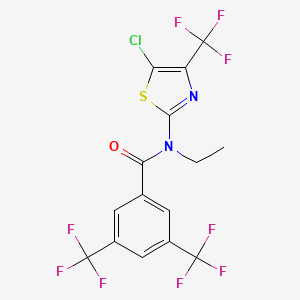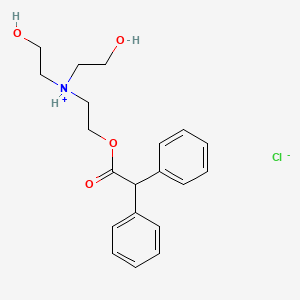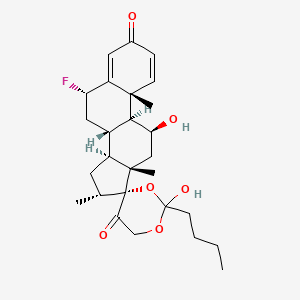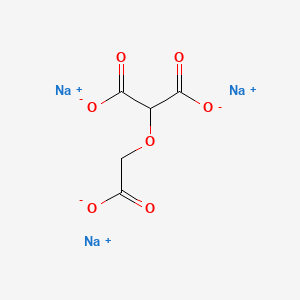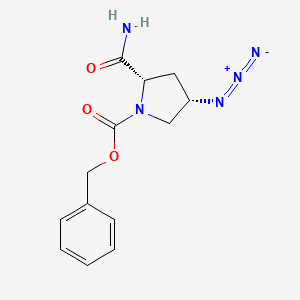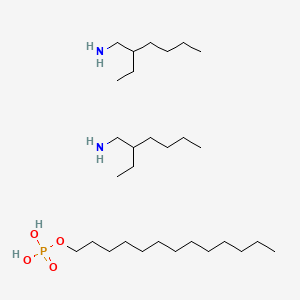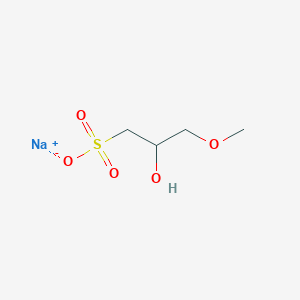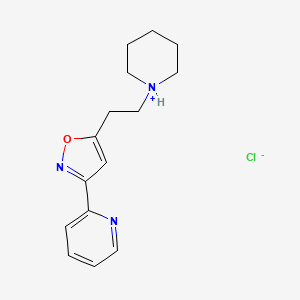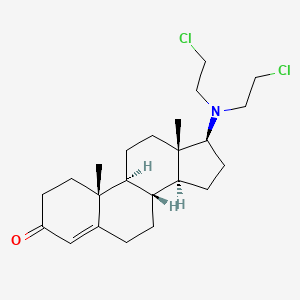
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one is a synthetic compound with the molecular formula C23H35Cl2NO and a molecular weight of 412.44 g/mol It is known for its unique chemical structure, which includes a steroid backbone modified with bis(2-chloroethyl)amino groups
Méthodes De Préparation
The synthesis of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves several steps. One common method includes the reaction of androst-4-en-3-one with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Applications De Recherche Scientifique
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of steroid structures.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to certain chemotherapeutic agents.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves its interaction with cellular targets. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This compound may target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with bis(2-chloroethyl)amino groups.
Melphalan: Another chemotherapeutic agent with similar functional groups.
Chlorambucil: A compound with bis(2-chloroethyl)amino groups used in cancer treatment.
What sets this compound apart is its steroid backbone, which may confer unique biological properties and potential therapeutic benefits .
Propriétés
Numéro CAS |
33068-77-8 |
|---|---|
Formule moléculaire |
C23H35Cl2NO |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-[bis(2-chloroethyl)amino]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H35Cl2NO/c1-22-9-7-17(27)15-16(22)3-4-18-19-5-6-21(26(13-11-24)14-12-25)23(19,2)10-8-20(18)22/h15,18-21H,3-14H2,1-2H3/t18-,19-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
MUDUBLGOHBPCKH-LLINQDLYSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(CCCl)CCCl)CCC4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2N(CCCl)CCCl)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



